molecular formula C10H16N2O B3374370 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole CAS No. 1018165-70-2

3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole

Cat. No.: B3374370
CAS No.: 1018165-70-2
M. Wt: 180.25 g/mol
InChI Key: CALHICVWQHHBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole is a heterocyclic compound with the molecular formula C10H16N2O It features an isoxazole ring fused with a pyrrolidine ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-5-methylisoxazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Isoxazole: A five-membered ring containing one nitrogen and one oxygen atom, known for its biological activities.

    Pyrrolizine: A bicyclic compound with a fused pyrrolidine and benzene ring, used in medicinal chemistry.

Uniqueness

3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications, where specific structural features are required.

Properties

IUPAC Name

3-ethyl-5-methyl-4-pyrrolidin-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-8-10(7(2)13-12-8)9-5-4-6-11-9/h9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALHICVWQHHBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C2CCCN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole
Reactant of Route 2
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole
Reactant of Route 3
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole
Reactant of Route 4
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole
Reactant of Route 5
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole
Reactant of Route 6
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.